molecular formula C13H19NO B14317567 N-tert-Butyl-N-methyl-2-phenylacetamide CAS No. 105879-36-5

N-tert-Butyl-N-methyl-2-phenylacetamide

Cat. No.: B14317567
CAS No.: 105879-36-5
M. Wt: 205.30 g/mol
InChI Key: WXIKWQWXGSKDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-N-methyl-2-phenylacetamide is a tertiary amide characterized by a phenylacetamide backbone with N-substituents (tert-butyl and methyl groups).

Properties

CAS No.

105879-36-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-tert-butyl-N-methyl-2-phenylacetamide

InChI

InChI=1S/C13H19NO/c1-13(2,3)14(4)12(15)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

WXIKWQWXGSKDFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-methyl-2-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butyl-N-methyl-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The substituents on the phenyl ring and nitrogen atom significantly influence physicochemical and biological properties.

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield
N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₇H₂₅FN₂O₂ 308.19 2-fluorophenyl, N-propyl 155–157 95%
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) Not provided Likely >500 4-chlorobenzoyl, indole, pyridine
N-(Tert-Butyl)-2-Chloroacetamide C₆H₁₀ClNO 163.60 Chloroacetamide
  • Chloro in acts as a leaving group, making it reactive in nucleophilic substitutions, whereas the phenyl group in the target compound favors aromatic interactions. Complex derivatives like 6y incorporate heterocycles (indole, pyridine), suggesting applications in drug design targeting specific receptors.

Key Research Findings

  • Lipophilicity : The tert-butyl group increases logP values, favoring blood-brain barrier penetration, while polar substituents (e.g., fluorine in ) balance solubility .
  • Thermal Stability : Higher melting points (e.g., 155–157°C in ) suggest crystalline stability, advantageous for formulation.
  • Safety : Chloroacetamides like require stringent handling due to reactivity and toxicity risks, whereas phenylacetamides are generally safer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.